

# Application Note: HPLC Analysis of 2-Amino-5-bromothiazole Hydrobromide Purity

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## Compound of Interest

Compound Name: 2-Amino-5-bromothiazole  
hydrobromide

Cat. No.: B1273002

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## Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for **2-Amino-5-bromothiazole hydrobromide**, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC method is demonstrated to be specific, accurate, and precise, making it suitable for quality control and stability testing in research and drug development environments.

## Introduction

**2-Amino-5-bromothiazole hydrobromide** is a critical building block in the synthesis of various biologically active molecules. Ensuring the purity of this starting material is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and for minimizing the presence of process-related impurities and degradation products in the final drug substance. This document provides a detailed protocol for a stability-indicating HPLC method for the purity assessment of **2-Amino-5-bromothiazole hydrobromide**.

## Experimental Protocols

### 2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL
Run Time	30 minutes

## 2.2. Standard and Sample Preparation

- Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v)
- Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of **2-Amino-5-bromothiazole hydrobromide** reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
- Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the **2-Amino-5-bromothiazole hydrobromide** sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

## Method Validation Summary

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

### 3.1. Specificity (Forced Degradation Study)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, and thermal stress conditions. The main peak was well-resolved from all degradation products, confirming the method's specificity.

### 3.2. Linearity

The linearity of the method was evaluated by analyzing a series of solutions of **2-Amino-5-bromothiazole hydrobromide** at concentrations ranging from 0.005 to 0.75 mg/mL.

Parameter	Result
Correlation Coefficient ( $r^2$ )	> 0.999
Range	0.005 - 0.75 mg/mL

### 3.3. Accuracy (% Recovery)

The accuracy was determined by spiking a placebo with known amounts of **2-Amino-5-bromothiazole hydrobromide** at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Concentration Level	Mean Recovery (%)	% RSD
80%	99.5	0.8
100%	100.2	0.5
120%	99.8	0.7

### 3.4. Precision

The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day). Six separate preparations of the sample solution were analyzed.

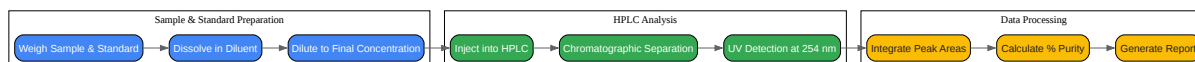
Precision Type	% Purity (Mean)	% RSD
Repeatability	99.2	0.4
Intermediate Precision	99.1	0.6

## Data Presentation: Purity Analysis of a Sample Batch

The following table summarizes the purity analysis of a representative batch of **2-Amino-5-bromothiazole hydrobromide**.

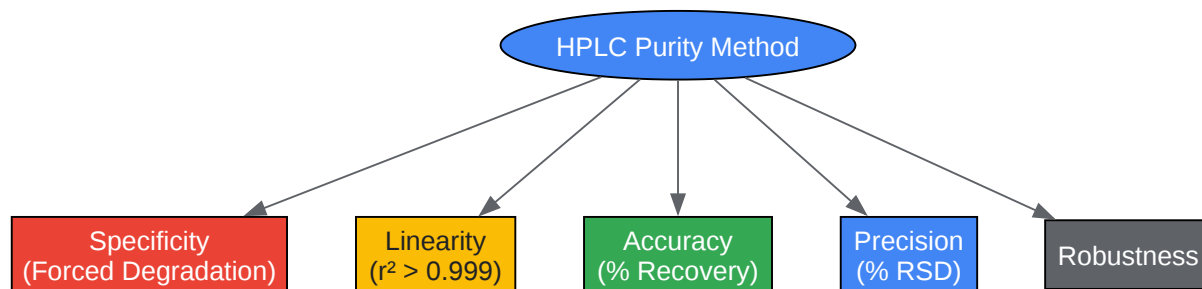
Peak Name	Retention Time (min)	Area (%)
Impurity A (2-Aminothiazole)	3.5	0.15
2-Amino-5-bromothiazole	12.8	99.50
Impurity B (Unknown)	15.2	0.20
Impurity C (Unknown)	18.9	0.15
Total Impurities	-	0.50
Assay (Purity)	-	99.50

## Visualizations



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Caption: Experimental workflow for the HPLC analysis of **2-Amino-5-bromothiazole hydrobromide**.



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Caption: Key parameters for the validation of the analytical method.

## Conclusion

The developed reversed-phase HPLC method provides a reliable and efficient means for determining the purity of **2-Amino-5-bromothiazole hydrobromide**. The method is specific, linear, accurate, and precise, making it a valuable tool for quality control in both research and manufacturing settings. The presented protocol and validation data support its implementation for routine analysis.

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